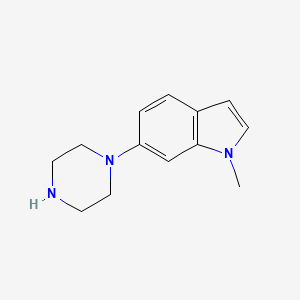

1-Methyl-6-(piperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-methyl-6-piperazin-1-ylindole |

InChI |

InChI=1S/C13H17N3/c1-15-7-4-11-2-3-12(10-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3 |

InChI Key |

VNXNUIOJLPHOHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 6 Piperazin 1 Yl 1h Indole and Its Derivatives

Strategies for Regioselective Indole (B1671886) Nucleus Functionalization at the 6-Position

Functionalization of the indole core, particularly at the C6 position, presents a significant challenge due to the inherent reactivity of other positions, such as C3. frontiersin.org Various strategies have been developed to achieve regioselectivity at the 6-position, which is crucial for the synthesis of the target compound.

Formation of the Indole Core Bearing Substitution at the 6-Position

One of the primary approaches to ensure substitution at the 6-position is to start with a precursor that already contains the desired functionality or a group that can be converted to it. For instance, the Fischer indole synthesis remains a versatile method for constructing the indole skeleton. researchgate.net By choosing an appropriately substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde, one can introduce a substituent at the 6-position from the outset.

Another approach involves the synthesis of 6-aminoindoles, which can serve as key intermediates. acs.orgacs.org These can be prepared through various methods, including the reduction of 6-nitroindoles. Once the 6-aminoindole (B160974) is obtained, it can be further modified.

Modern methods have also focused on direct C-H functionalization of the indole ring. While challenging, directing group strategies have been employed to achieve C6-selectivity. frontiersin.orgacs.orgacs.org For example, a removable "U-shaped" template has been used to direct alkenylation to the C6 position. frontiersin.org Similarly, using a directing group at the N1 or C7 position can facilitate functionalization at the C6 position. nih.govresearchgate.net

Table 1: Comparison of Strategies for 6-Position Functionalization

| Method | Description | Advantages | Disadvantages |

| Fischer Indole Synthesis | Construction of the indole ring from a substituted phenylhydrazine and a carbonyl compound. | Well-established, versatile. | Requires specific starting materials, sometimes harsh conditions. |

| From 6-Nitroindoles | Synthesis of 6-aminoindoles via reduction of 6-nitroindoles. | Provides a versatile amino handle for further reactions. | Multi-step process, potential for side reactions. |

| Direct C-H Functionalization | Use of directing groups to achieve regioselective functionalization at the C6 position. frontiersin.orgacs.orgacs.orgresearchgate.net | Atom-economical, avoids pre-functionalization. | Requires specific directing groups, catalyst optimization can be complex. |

N1-Methylation Techniques and Control of Selectivity

The introduction of a methyl group at the N1 position of the indole ring is a key step in the synthesis of 1-Methyl-6-(piperazin-1-yl)-1H-indole. Several methods exist for N-methylation, with the choice of reagent and conditions being critical to control selectivity and avoid undesired side reactions.

A common method involves the deprotonation of the indole N-H with a base, followed by reaction with a methylating agent. orgsyn.org Strong bases like sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to generate the indolide anion, which then reacts with methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO2). orgsyn.org

More recently, milder and more selective methods have been developed. The use of quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide, under mildly basic conditions has been shown to effectively methylate indoles. nih.gov Another approach utilizes methyl trifluoroacetate (B77799) as a methylating agent in the presence of a base like potassium tert-butoxide. researchgate.net These methods often offer better functional group tolerance and avoid the use of harsh reagents. nih.govresearchgate.net

Control of selectivity is important, especially when other nucleophilic sites are present in the molecule. In the case of a 6-aminoindole derivative, protection of the amino group may be necessary before N-methylation to prevent competitive methylation at the amino nitrogen.

Common Synthetic Pathways for Piperazine (B1678402) Ring Incorporation

The introduction of the piperazine moiety is a crucial step in the synthesis of the target compound. Several synthetic strategies can be employed for this transformation, primarily involving the formation of a carbon-nitrogen bond between the indole nucleus and the piperazine ring.

Nucleophilic Substitution Reactions for Piperazine Attachment

Nucleophilic aromatic substitution (SNAr) is a viable method for attaching a piperazine ring to an indole core, particularly if the indole is substituted with a good leaving group (e.g., a halogen) at the 6-position and activated by an electron-withdrawing group. researchgate.netyoutube.comyoutube.com The reaction involves the attack of piperazine, acting as a nucleophile, on the electron-deficient aromatic ring.

For instance, a 6-haloindole can react with piperazine, often in the presence of a base and at elevated temperatures, to yield the 6-(piperazin-1-yl)indole derivative. researchgate.net The efficiency of this reaction can be influenced by the nature of the halogen (I > Br > Cl > F) and the presence of activating groups on the indole ring.

Mannich-Type Reactions for Aminomethylation and Piperazine Linkage

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like indole), formaldehyde, and a primary or secondary amine (like piperazine). oarjbp.comnih.govwikipedia.orgresearchgate.net This reaction is particularly useful for introducing an aminomethyl group onto the indole ring, typically at the C3 position. chemtube3d.com

While direct Mannich reaction at the C6 position of indole is not common, a related strategy could involve the synthesis of a 6-formylindole derivative. This aldehyde can then undergo reductive amination with piperazine to form the desired C-N bond. Reductive amination involves the formation of an iminium ion intermediate, which is then reduced in situ, often using reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Palladium-Catalyzed Coupling Reactions in Indole-Piperazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and widely used method for the formation of C-N bonds. nih.govresearchgate.netwikipedia.orgnih.govlibretexts.orgacsgcipr.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org

In the context of synthesizing this compound, a 1-methyl-6-haloindole (e.g., 1-methyl-6-bromoindole) can be coupled with piperazine using a palladium catalyst such as Pd(OAc)2 or Pd2(dba)3, along with a phosphine (B1218219) ligand like XPhos, RuPhos, or BINAP. nih.govwikipedia.org A base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required to facilitate the reaction. nih.gov This method is often highly efficient, proceeds under relatively mild conditions, and tolerates a wide range of functional groups. mit.edumit.edu

Table 2: Comparison of Piperazine Incorporation Methods

| Method | Description | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution | Reaction of a 6-haloindole with piperazine. researchgate.net | Direct C-N bond formation. | Requires an activated indole ring and often harsh conditions. |

| Reductive Amination of 6-Formylindole | Two-step process involving formation of a 6-formylindole followed by reaction with piperazine and a reducing agent. | Versatile, mild reducing agents can be used. | Multi-step process. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a 6-haloindole with piperazine. nih.govwikipedia.orgnih.govacsgcipr.org | High efficiency, broad substrate scope, mild reaction conditions. | Cost of palladium catalyst and ligands, requires inert atmosphere. |

Acid-Amine Coupling Methods for Amide Linkages

The formation of an amide bond by coupling a carboxylic acid with the secondary amine of the piperazine moiety is a fundamental transformation in the derivatization of the this compound scaffold. This reaction is crucial for introducing a wide variety of functional groups and building blocks, enabling the exploration of structure-activity relationships in medicinal chemistry. The most common approach involves the activation of a carboxylic acid to facilitate nucleophilic attack by the amine. growingscience.com

Several coupling reagents have been developed to promote this transformation efficiently, minimizing side reactions and operating under mild conditions. nih.gov Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC), N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N'-Diisopropylcarbodiimide (DIC) are frequently used. growingscience.comnih.gov However, for more challenging couplings, particularly with electron-deficient amines or sterically hindered substrates, more advanced uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed. growingscience.comijpsr.com

The use of HATU in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF) is a widely adopted protocol. growingscience.comijpsr.com This method effectively generates a highly reactive acyl-intermediate that readily couples with the amine. For instance, the acid-amine coupling of 1H-indol-6-yl(piperazin-1-yl)methanone with various substituted acids has been successfully achieved using the HATU/DIPEA system, yielding the desired amide products. ijpsr.com Another effective combination for difficult couplings involves EDC and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of Hydroxybenzotriazole (HOBt), which proceeds through a reactive HOBt ester intermediate. nih.gov

| Coupling Reagent | Typical Base | Common Solvent | Key Features |

|---|---|---|---|

| HATU | DIPEA | DMF | High efficiency for challenging couplings, rapid reaction times. growingscience.comijpsr.com |

| EDC/HOBt | DIPEA | Acetonitrile (B52724), DCM | Effective for electron-deficient amines, forms a reactive HOBt ester. nih.gov |

| DCC/DMAP | DMAP (catalyst) | DCM, THF | Classic method, byproduct (DCU) precipitation can simplify purification. growingscience.com |

| T3P (Propylphosphonic Anhydride) | NEt₃ | CH₂Cl₂ | Versatile reagent, byproducts are water-soluble. nih.gov |

Advanced Chemical Derivatization Strategies around the this compound Scaffold

The N4-position of the piperazine ring on the this compound scaffold is a primary site for chemical modification, offering a versatile handle to introduce diverse substituents and modulate the compound's properties. The secondary amine at this position can readily participate in a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reductive amination. nih.govmdpi.com

Reductive amination is a powerful method for introducing alkyl groups. This typically involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form a new carbon-nitrogen bond. mdpi.com For example, 1-(4-isopropylbenzyl)piperazine (B1299697) can be synthesized by reacting tert-butyl piperazine-1-carboxylate with 4-isopropylbenzaldehyde, followed by deprotection. mdpi.com This intermediate can then be coupled to the indole core.

Acylation and sulfonylation are also common strategies. The reaction of the piperazine nitrogen with various arylsulfonyl chlorides can be used to introduce arylsulfonyl groups, a modification explored in the development of 5-HT6 receptor ligands. derpharmachemica.com Similarly, amide bond formation, as discussed in section 2.2.4, allows for the attachment of a vast array of carboxylic acid-containing fragments. nih.gov These modifications significantly influence the molecule's interaction with biological targets, and structure-activity relationship (SAR) studies have shown that the nature of the substituent at the N4-position is critical for activity and selectivity. nih.gov

| Reaction Type | Reagents/Conditions | Substituent Introduced | Reference Example |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride | Alkyl, Benzyl groups | Synthesis of 1-(4-isopropylbenzyl)piperazine. mdpi.com |

| Sulfonylation | Arylsulfonyl chloride, Base (e.g., Pyridine) | Arylsulfonyl groups | Preparation of 1-(arylsulfonyl)-1H-indole derivatives. derpharmachemica.com |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU) | Acyl groups | Synthesis of N-piperazine substituted indole derivatives. nih.gov |

| Bromide Displacement | Alkyl/Benzyl Bromide, Base (e.g., K₂CO₃) | Alkyl, Benzyl groups | Reaction of N-Boc-piperazine with α-toluic acid ester bromides. nih.gov |

A common approach is to begin the synthesis with an indole derivative that already bears the desired substituent. For example, various substituted indole-2-carboxylic acids can serve as starting materials for more complex structures. derpharmachemica.com This allows for precise control over the position and nature of the substituent. Syntheses of N-substituted indole derivatives can be achieved through methods like PIFA-mediated intramolecular cyclization, which can accommodate both electron-rich and electron-poor substrates. organic-chemistry.org

In the context of related structures, research has shown that introducing substituents such as bromo groups onto the indole ring can significantly impact biological activity. For instance, a 5-bromo-1-methyl-1H-indole pyrazoline hybrid demonstrated potent inhibitory effects in biological assays. nih.gov The synthesis of such compounds often involves multi-step sequences starting from commercially available substituted indoles.

| Position | Substituent | Synthetic Approach | Example |

|---|---|---|---|

| C5 | Bromo | Use of 5-bromo-1-methyl-1H-indole as a starting material. | Synthesis of 5-(5-bromo-1-methyl-1H-indol-3-yl) pyrazole (B372694) derivatives. nih.gov |

| Various | Electron-donating or -withdrawing groups | PIFA-mediated intramolecular cyclization of substituted precursors. | Synthesis of various N-arylated and N-alkylated indoles. organic-chemistry.org |

| Various | Methoxy (B1213986), Halogens | Starting from substituted indole-2-carboxylic acids. | Preparation of precursors for 5-HT6 receptor ligands. derpharmachemica.com |

In many drug design campaigns, linkers and spacers are incorporated between key pharmacophoric elements to optimize their spatial orientation and interaction with a biological target. For derivatives of this compound, a linker can be introduced by modifying the substituent attached to the N4-position of the piperazine ring. The nature, length, and flexibility of this linker can profoundly affect the compound's properties.

Studies on related piperazine-containing molecules have shown that connecting a heterocyclic moiety to the piperazine ring via an amide or a simple methylene (B1212753) linker can maintain high affinity and selectivity for the target. nih.gov The choice between a rigid amide linker and a more flexible alkyl chain can influence the conformational freedom of the molecule.

In other applications, specialized linkers are used to attach functional moieties. For example, maleimide (B117702) linkers containing a piperazine motif have been developed to improve the aqueous solubility of drug conjugates. nih.gov The design of these linkers often involves incorporating elements like polyethylene (B3416737) glycol (PEG) chains or simple alkyl spacers such as aminohexanoic acid (Ahx) to increase distance and solubility. nih.govlifetein.com The length of the spacer between the piperazine and a terminal functional group can impact hydrolytic stability and pharmacokinetic properties. nih.gov

| Linker/Spacer Type | Chemical Structure Example | Key Properties | Application Example |

|---|---|---|---|

| Alkyl Chain | -(CH₂)n- | Flexible, increases distance. | Methylene linker between piperazine and a heterocyclic ring. nih.gov |

| Amide | -C(O)NH- | Rigid, introduces hydrogen bonding capabilities. | Amide linker connecting an indole ring to the N-piperazine moiety. nih.gov |

| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Increases hydrophilicity and solubility. lifetein.com | Mal-PEG4-NHBoc for bioconjugation. nih.gov |

| Aminohexanoic Acid (Ahx) | -NH(CH₂)₅C(O)- | Flexible spacer, often used in peptide and label conjugation. lifetein.com | Used as a spacer for fluorescently labeled peptides. lifetein.com |

Optimization of Synthetic Reaction Conditions and Emerging Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The application of microwave irradiation to synthesize indole- and piperazine-containing compounds can dramatically reduce reaction times from hours or days to just minutes. durham.ac.ukmdpi.com

This technique is particularly effective for reactions that typically require prolonged heating, such as the Leimgruber–Batcho indole synthesis, where microwave heating in the presence of Lewis acids can significantly reduce reaction times and improve product quality compared to conventional methods. durham.ac.uk Similarly, multi-component reactions, which are powerful tools for building molecular complexity, can be greatly enhanced. For instance, the synthesis of indolylpyrans from 3-cyanoacetyl indoles, aromatic aldehydes, and other reagents was completed in 3-7 minutes under microwave irradiation, yielding pure products in high yields. mdpi.com

The synthesis of quinoline (B57606) thiosemicarbazones, which involves the condensation of a carbaldehyde with a thiosemicarbazide, provides a clear example of the benefits of MAOS. When this reaction was performed using microwave assistance, the desired products were obtained in excellent yields within 3-5 minutes, whereas conventional heating resulted in lower yields over a longer period. mdpi.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Leimgruber–Batcho Indole Synthesis | Overnight heating | ~20 minutes | Improved product quality and yield. | durham.ac.uk |

| Three-Component Indolylpyran Synthesis | Not specified (typically hours) | 3-7 minutes | High yields (not directly compared). | mdpi.com |

| Thiosemicarbazone Condensation | Longer reaction times (not specified) | 3-5 minutes | Significantly higher yields. | mdpi.com |

Exploration of Green Chemistry Principles in Indole-Piperazine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred significant research into the application of green chemistry principles in the synthesis of pharmaceutically relevant molecules, including indole-piperazine derivatives. researchgate.netnih.gov The core tenets of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, and employment of catalysts—provide a framework for developing more environmentally benign synthetic routes. rroij.com While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles can be applied to the synthesis of the core indole and piperazine scaffolds, and by extension, to the final coupled molecule.

The development of greener synthetic methods for heterocyclic compounds is an active area of research, driven by the desire to reduce the environmental footprint of pharmaceutical production. researchgate.net Strategies such as microwave-assisted synthesis, the use of aqueous media, multicomponent reactions, and photocatalysis are being explored to create more sustainable pathways to complex molecules like indole-piperazine derivatives. researchgate.netresearchgate.net

Researchers are increasingly focusing on replacing hazardous reagents and solvents with safer alternatives and designing syntheses that are more energy-efficient. google.com For instance, the traditional Fischer indole synthesis often requires strong acids and high temperatures, but greener alternatives using ionic liquids or water as a solvent under milder conditions have been developed. google.com Similarly, for piperazine synthesis, photoredox catalysis using organic dyes is emerging as a sustainable alternative to methods that rely on transition-metal catalysts. mdpi.com

These innovative approaches aim to not only reduce waste and energy consumption but also to improve the safety and efficiency of the synthetic processes. The application of these green principles to the synthesis of this compound and its derivatives holds the promise of making the production of this important class of compounds more sustainable.

The following table provides a comparative overview of traditional synthetic methods for indole and piperazine synthesis versus potential greener alternatives, illustrating the practical application of green chemistry principles.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole-Piperazine Scaffolds

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Green Principle(s) Addressed |

|---|---|---|---|

| Indole Ring Formation | Fischer Indole Synthesis using strong mineral acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures. google.com | Microwave-assisted synthesis in water or ionic liquids; use of solid acid catalysts. researchgate.netgoogle.com | Safer Solvents, Energy Efficiency, Catalysis |

| Piperazine Ring Formation | Reactions involving hazardous reagents and volatile organic solvents. | Multicomponent reactions in a one-pot setup; catalyst-free synthesis under specific conditions. researchgate.netresearchgate.net | Atom Economy, Waste Prevention, Safer Solvents |

| Coupling of Indole and Piperazine | Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using organic solvents. | Photocatalysis using visible light and organic catalysts; reactions in aqueous media or greener solvents like ethanol. mdpi.com | Catalysis, Use of Renewable Feedstocks (light), Safer Solvents |

| Overall Process | Multi-step synthesis with isolation and purification of intermediates, leading to significant solvent waste. | One-pot or tandem reactions where multiple steps are performed in the same vessel without isolating intermediates. nih.gov | Waste Prevention, Atom Economy, Energy Efficiency |

The next table details specific research findings related to the green synthesis of indole and piperazine derivatives, which could be adapted for the synthesis of this compound.

Table 2: Research Findings in Green Synthesis of Indole and Piperazine Derivatives

| Green Technique | Substrate/Scaffold | Key Findings & Advantages | Relevant Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Indole derivatives | Significant reduction in reaction times, improved yields, and often solvent-free conditions. | researchgate.net |

| Photoredox Catalysis | Piperazine C-H Functionalization | Use of visible light and organic photocatalysts avoids costly and toxic transition metals; enables novel bond formations under mild conditions. | mdpi.com |

| Multicomponent Reactions (MCRs) | Indole-2-carboxamides | A two-step process involving an Ugi MCR followed by acid-catalyzed cyclization in ethanol, offering a high degree of atom economy and a smaller environmental footprint. | rug.nl |

| Aqueous Synthesis | Indole compounds | Use of water as a solvent in the presence of a bissulfonic acid type acidic ionic liquid as a recyclable catalyst. | google.com |

| Ultrasound-Assisted Synthesis | Methanesulfonyl-Piperazine derivatives | Enhanced reaction rates and yields, representing an energy-efficient alternative. | tandfonline.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Methyl 6 Piperazin 1 Yl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Indole (B1671886) and Piperazine (B1678402) Protons and Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Methyl-6-(piperazin-1-yl)-1H-indole framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole core and the piperazine ring. The aromatic protons on the indole ring typically appear in the downfield region (δ 6.5-7.7 ppm). researchgate.net The N-methyl group on the indole nitrogen would present as a sharp singlet around δ 3.7 ppm. beilstein-journals.org The protons on the piperazine ring exhibit characteristic signals as well; the four protons adjacent to the indole ring and the four protons adjacent to the secondary amine will likely appear as distinct multiplets or broad singlets. nih.gov The NH proton of the piperazine ring would appear as a broad singlet that can be exchanged with D₂O. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring typically resonate in the aromatic region (δ 100-140 ppm). beilstein-journals.org The N-methyl carbon will have a characteristic shift, and the carbons of the piperazine ring will appear in the aliphatic region, typically between δ 40-60 ppm. lew.ro The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-2 | 6.5 - 6.7 | d |

| Indole H-3 | 7.0 - 7.2 | d |

| Indole H-4 | 7.5 - 7.7 | d |

| Indole H-5 | 6.8 - 7.0 | dd |

| Indole H-7 | 6.9 - 7.1 | d |

| N1-CH₃ | ~3.7 | s |

| Piperazine CH₂ (adjacent to N) | 3.0 - 3.3 | t |

| Piperazine CH₂ (adjacent to Indole) | 3.2 - 3.5 | t |

| Piperazine NH | 1.5 - 2.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | ~101 |

| Indole C-3 | ~128 |

| Indole C-3a | ~129 |

| Indole C-4 | ~120 |

| Indole C-5 | ~122 |

| Indole C-6 | ~135 |

| Indole C-7 | ~109 |

| Indole C-7a | ~137 |

| N1-CH₃ | ~33 |

| Piperazine C (adjacent to N) | ~45 |

| Piperazine C (adjacent to Indole) | ~50 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula (C₁₃H₁₇N₃) by matching the experimentally measured mass to the calculated exact mass of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺). core.ac.uk

Beyond molecular weight confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation of piperazine-containing compounds is well-documented. researchgate.net Common fragmentation pathways for this compound would likely involve the cleavage of the piperazine ring, leading to characteristic fragment ions. For instance, the loss of portions of the piperazine ring or the entire N-methylpiperazine moiety are plausible fragmentation routes. researchgate.net The indole ring itself is relatively stable, but cleavage of the bond between the indole ring and the piperazine nitrogen can also occur. Analysis of these fragments helps to piece together the molecular structure. uni-saarland.de

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈N₃⁺ | 216.1495 |

| [M-C₄H₉N₂]⁺ | C₉H₈N⁺ | 130.0651 |

| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂⁺ | 99.0917 |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). tsijournals.com The IR spectrum of this compound would display several characteristic absorption bands.

The indole ring would show aromatic C-H stretching vibrations typically above 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the indole and piperazine rings would be observed in the fingerprint region, typically between 1350 and 1000 cm⁻¹. rsc.org A key feature would be the N-H stretching vibration from the secondary amine of the piperazine ring, which is expected as a moderate band in the 3300-3500 cm⁻¹ region. mdpi.com The aliphatic C-H stretching of the methyl and piperazine methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ range. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3500 | N-H (Piperazine) | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2800 - 3000 | Aliphatic C-H | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1350 - 1000 | C-N | Stretching |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be employed. The compound's polarity would determine its retention factor (Rf), which is a characteristic value under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for purity determination and preparative isolation. researchgate.net A reversed-phase C18 column is commonly used for indole derivatives. The mobile phase would typically be a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound would be detected by a UV detector, and its purity would be determined by the relative area of its peak. The retention time (Rt) is a characteristic parameter for the compound under the given HPLC conditions.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 1:1) | UV light (254 nm) |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water + 0.1% TFA | UV (e.g., 254 nm) |

X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystal lattice. If a suitable single crystal of this compound can be grown, this technique would yield an unambiguous three-dimensional model of the molecule.

Molecular Pharmacology and Receptor Interaction Modalities of 1 Methyl 6 Piperazin 1 Yl 1h Indole and Analogues

Serotonin (B10506) Receptor (5-HT) Ligand Recognition and Binding Affinity Studies

The indole (B1671886) and piperazine (B1678402) moieties are common pharmacophores in the design of ligands for serotonin (5-HT) receptors. The unique arrangement in 1-Methyl-6-(piperazin-1-yl)-1H-indole suggests potential interactions with several 5-HT receptor subtypes, which have been explored through various in vitro investigations.

The 5-HT6 receptor is a significant target in the development of therapies for cognitive disorders. nih.govresearchgate.net The structural motif of an indole-like moiety linked to a piperazine ring is a well-established feature of many potent 5-HT6 receptor antagonists. nih.govderpharmachemica.com Research into series of 1,3,5-triazine-piperazine and arylsulfonyl-indole-piperazine derivatives has demonstrated that these core structures consistently yield compounds with high affinity for the 5-HT6 receptor. nih.govderpharmachemica.com

Studies on related compounds indicate that the basic nitrogen of the piperazine ring is crucial for receptor interaction. semanticscholar.org While direct binding data for this compound is not extensively published, the affinity of analogous compounds underscores the potential of this scaffold. For instance, various N1-arylsulfonyl indole derivatives containing a piperazine moiety have been synthesized and evaluated for their 5-HT6 receptor affinity. derpharmachemica.com Functional assays on structurally related chemical classes, such as certain 1,3,5-triazine (B166579) derivatives, have confirmed their antagonistic action at the 5-HT6 receptor. nih.govuniba.it Both agonists and antagonists of the 5-HT6 receptor have been shown in preclinical models to potentially reverse cognitive deficits, highlighting the therapeutic interest in ligands for this receptor. nih.gov

Table 1: 5-HT6 Receptor Binding Affinities of Structurally Related Compounds

| Compound Class | Example/Modification | 5-HT6 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1,3,5-Triazine-piperazine derivatives | Unsubstituted Phenyl | <100 | nih.gov |

| 1,3,5-Triazine-piperazine derivatives | Ortho/Meta Dichloro-phenyl | High Affinity | nih.gov |

| 1,3,5-Triazine derivatives | General Series | 5 - 476 | uniba.it |

Arylpiperazine derivatives are known to interact with various serotonin receptor subtypes, including the 5-HT2A receptor. semanticscholar.orgmdpi.com The 5-HT2A receptor is a key target for atypical antipsychotic drugs and has been implicated in the mechanisms of psychedelic compounds. nih.gov The interaction of ligands with this receptor often involves hydrogen bonding and hydrophobic interactions within the binding pocket. mdpi.com Specifically, residues such as Phe339 and Phe340 have been identified as important for the binding of certain agonists. nih.gov

Table 2: 5-HT2A Receptor Binding Affinities of Analogous Compound Series

| Compound Class | Binding Characteristic | 5-HT2A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Coumarin-piperazine derivatives | High Affinity Ligands | Variable | semanticscholar.org |

| Dual 5-HT6/5-HT2A Ligands (1,3,5-Triazine class) | Active Agents | <200 | uniba.it |

| Indazole/Piperazine Scaffolds | Multi-target Ligands | Variable | nih.gov |

Dopamine (B1211576) Receptor (DR) Ligand Interactions and Selectivity

The structural similarity of this compound to known dopamine receptor ligands, particularly those containing an arylpiperazine framework, points to likely interactions with D2-like (D2, D3, D4) receptor subtypes. mdpi.com The D3 receptor, in particular, has been a focus for developing treatments for substance use disorders and neuropsychiatric conditions, making D3 versus D2 selectivity a critical parameter. acs.orgnih.gov

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic medications. Many arylpiperazine-based compounds exhibit affinity for the D2 receptor. nih.gov Studies on structurally analogous compounds, where a piperazine moiety is directly linked to an indole ring, have provided insight into potential D2 receptor affinity. For example, a compound with a piperazine attached to the 5-position of the indole ring demonstrated a high affinity for the D2 receptor, with a reported Ki value of 30 nM. nih.gov This suggests that the 6-substituted isomer, this compound, is also likely to engage the D2 receptor. Functional assays on related indazole-piperazine compounds have confirmed their antagonistic efficacy at D2 receptors. nih.gov

Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge in medicinal chemistry. acs.orgacs.org The indole moiety has been incorporated into ligands to enhance D3 receptor selectivity. acs.org Research has shown that the position of attachment to the indole ring can significantly influence binding affinity profiles for both D2 and D3 receptors. nih.gov

A key finding in a related series showed that an indole-piperazine derivative, substituted at the 5-position of the indole, had a D3 Ki of 2 nM and a D2 Ki of 30 nM, resulting in a 15-fold selectivity for the D3 receptor. nih.gov Structure-activity relationship (SAR) studies of various arylpiperazine analogues have demonstrated that modifications to the aryl group (in this case, the 1-methyl-indole) are critical for tuning D2/D3 selectivity. acs.orgacs.org Compounds incorporating specific substituted N-phenylpiperazines have achieved D3 versus D2 selectivity ratios greater than 400-fold. mdpi.com These findings collectively suggest that this compound is a promising scaffold for D3 receptor interaction, with a likelihood of preferential, if not highly selective, binding over the D2 receptor.

Table 3: Dopamine D2 and D3 Receptor Affinities for an Indole-Piperazine Analogue

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |

|---|---|---|---|---|

| 5-(piperazin-1-yl)-1H-indole derivative | 30 | 2 | 0.067 (15-fold for D3) | nih.gov |

Farnesoid X Receptor (FXR) Agonism Studies

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govmedchemexpress.com FXR has emerged as a therapeutic target for metabolic and cholestatic liver diseases. nih.govresearchgate.net

Interestingly, the 1-methyl-1H-indole scaffold has been identified as a core component of novel, non-steroidal FXR agonists. researchgate.net Specifically, the discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid as a potent FXR agonist highlights the importance of the 6-substituted 1-methyl-indole core for this activity. researchgate.net Although this compound features a piperidine (B6355638) linker instead of piperazine and additional substitution, it establishes the relevance of this particular indole scaffold for FXR agonism. Furthermore, other heterocyclic systems linked to a piperazine at the 6-position, such as 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives, have also been designed as FXR agonists. nih.gov These findings strongly support the hypothesis that this compound could serve as a foundational structure for the development of novel FXR agonists.

Table 4: Activity of Structurally Related Scaffolds at the Farnesoid X Receptor (FXR)

| Core Scaffold | Reported Activity | Reference |

|---|---|---|

| 6-substituted-1-methyl-1H-indole | Serves as a core for potent FXR agonists | researchgate.net |

| 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine | Designed as FXR/PPARδ dual agonists | nih.gov |

General G-Protein Coupled Receptor (GPCR) Interaction Profiling

A comprehensive review of publicly available scientific literature and pharmacological databases reveals a lack of specific studies conducting broad GPCR interaction profiling for the exact compound this compound. While related indole-piperazine analogues have been screened for their affinity across various GPCRs, this specific molecule has not been the subject of such a published, detailed investigation.

Research on structurally similar compounds suggests that the indole-piperazine scaffold is a versatile pharmacophore for designing ligands that target serotonin and dopamine receptors. nih.govnih.gov For instance, derivatives of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole have been evaluated as antagonists for the 5-HT6 receptor, a GPCR implicated in cognitive processes. nih.govderpharmachemica.com Similarly, other complex molecules containing a 4-(piperazin-1-yl)-1H-indole fragment have shown high efficacy as agonists at D2 and 5-HT1A receptors. thieme-connect.comthieme-connect.com However, these findings pertain to analogues with significant structural modifications and cannot be directly extrapolated to this compound. Without a dedicated screening study, its broader GPCR interaction profile remains uncharacterized in the scientific literature.

Radioligand Binding Assays for Quantitative Receptor Affinity Determination

Quantitative data from radioligand binding assays, which determine the affinity of a compound for a specific receptor target (often expressed as a Ki or IC50 value), are not available in published literature for this compound.

Studies on related compounds demonstrate the utility of such assays in this chemical class. For example, radioligand binding assays using tritiated spiperone (B1681076) have been employed to determine the affinity of various indole-piperazine derivatives for D2 and D3 dopamine receptors. nih.govacs.org Other research has utilized radiolabeled ligands to quantify the binding of analogues to different serotonin receptor subtypes, such as 5-HT1A and 5-HT6. nih.govderpharmachemica.com These studies underscore the importance of specific substitutions on the indole and piperazine rings in determining receptor affinity and selectivity. The introduction of a methyl group at different positions, for instance, has been shown to significantly affect binding affinity for dopamine and serotonin receptors in related heteroaryl-piperazine series. lookchem.com Despite the methodological precedent, specific binding constants for this compound against any GPCR target have not been reported.

Receptor Functional Assays in In Vitro Cellular Systems

There is no published data from in vitro cellular functional assays that would characterize this compound as an agonist, antagonist, partial agonist, or inverse agonist at any specific GPCR. Such assays are crucial for understanding the biological activity of a compound beyond its binding affinity.

For analogous compounds, functional activity has been assessed using various in vitro systems. For example, [35S]GTPγS binding assays have been used to measure the agonist activity of indole-piperazine derivatives at D2 and D3 dopamine receptors in CHO cells expressing these receptors. acs.org Other studies on related scaffolds have characterized compounds as D2/5-HT1A receptor agonists or 5-HT6 receptor antagonists based on their performance in functional tests. nih.govthieme-connect.com These assays provide essential information on the efficacy and potency of a ligand. The absence of such data for this compound means its functional effects on any GPCR-mediated signaling pathways are currently unknown.

While the indole-piperazine scaffold is of significant interest in medicinal chemistry for its interactions with GPCRs, a thorough review of the scientific literature indicates that the specific compound this compound is largely uncharacterized. There are no publicly available studies detailing its GPCR interaction profile, quantitative binding affinities, or functional activity in cellular assays. Future research would be necessary to elucidate the molecular pharmacology of this particular compound.

Enzymatic Modulation and Biochemical Pathways Affected by 1 Methyl 6 Piperazin 1 Yl 1h Indole Derivatives

Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-2)

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, play distinct physiological roles. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is elevated during inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A variety of indole (B1671886) derivatives have been explored for their COX inhibitory potential. Studies on 2-(4-(methylsulfonyl)phenyl) indole derivatives have shown high selectivity for the COX-2 enzyme. For instance, certain synthesized compounds in this class exhibited potent COX-2 inhibition with IC50 values ranging from 0.11 to 0.28 µM, which is more selective than the reference drug indomethacin (B1671933) (IC50 = 0.49 µM). Similarly, other research on 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with good COX-2 inhibitory activities, with IC50 values in the low micromolar range (2.35 to 3.34 µM). While direct studies on 1-methyl-6-(piperazin-1-yl)-1H-indole are limited, the data from structurally related indole compounds suggest that this scaffold is a promising starting point for the development of selective COX-2 inhibitors.

Table 1: COX-2 Inhibitory Activity of Representative Indole Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| 2-(4-(Methylsulfonyl)phenyl) Indole Derivative 4b | 0.11 | |

| 2-(4-(Methylsulfonyl)phenyl) Indole Derivative 4d | 0.17 | |

| 2-(4-(Methylsulfonyl)phenyl) Indole Derivative 4f | 0.15 | |

| 1,3-Dihydro-2H-indolin-2-one Derivative 4e | 2.35 | |

| 1,3-Dihydro-2H-indolin-2-one Derivative 9h | 2.42 |

Kinase Inhibition Profiling

Kinases are a large family of enzymes that play a central role in cell signaling and are attractive targets for drug discovery, particularly in oncology. Derivatives of this compound have been investigated for their ability to inhibit several kinases.

Mitogen-activated protein kinase kinase 1 (MEK1) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. While specific studies on this compound as a MEK1 inhibitor are not widely published, the broader class of indole-based kinase inhibitors has shown promise. The development of small molecule kinase inhibitors often involves targeting the ATP-binding site of the enzyme. The indole scaffold can serve as a versatile core for designing such inhibitors.

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3. A recent study detailed the in-silico design, synthesis, and biological characterization of a new series of substituted indoles as potent Haspin inhibitors. This research identified an indole compound, INDO 11M, as a potent Haspin inhibitor with an inhibitory activity of 5.7 ± 0.7 nM. Further optimization of the indole scaffold, including modifications at various positions, led to the identification of even more potent inhibitors, highlighting the potential of the indole core in designing effective Haspin kinase inhibitors.

Checkpoint kinase 1 (Chk1) is a key mediator in the DNA damage response pathway, making it an attractive target for cancer therapy. A novel series of Chk1 inhibitors featuring a distinctive hinge binding mode was discovered through high-throughput screening. One of the initial hit compounds from this screening, a 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide, demonstrated an IC50 value of 75 nM against Chk1. Structure-based design and optimization led to significant improvements in potency into the single-digit nanomolar range. Although not a direct derivative of this compound, this demonstrates the potential of incorporating the piperazinyl-phenyl moiety in designing potent Chk1 inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Indole and Piperazine (B1678402) Derivatives

| Kinase Target | Compound Class/Example | Inhibitory Activity (IC50/Activity) | Reference |

|---|---|---|---|

| Haspin | Substituted Indole (INDO 11M) | 5.7 ± 0.7 nM | |

| Chk1 | 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide | 75 nM |

Cholinesterase Enzyme (AChE, BuChE) Inhibition Assays

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The indole and piperazine moieties are common features in many cholinesterase inhibitors.

Research into new indole derivatives structurally related to the Alzheimer's drug donepezil (B133215) has yielded compounds with potent AChE inhibitory activity. For example, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was found to be a highly potent AChE inhibitor. Another study on multifunctional tacrine-quinoline hybrids linked by a piperazine moiety identified compounds with submicromolar inhibitory activity against both AChE and BuChE. Specifically, compound 16e showed an IC50 of 0.10 µM for AChE and 0.043 µM for BuChE, while compound 16h had IC50 values of 0.21 µM and 0.10 µM for AChE and BuChE, respectively. These findings underscore the potential of the indole-piperazine scaffold in the design of effective cholinesterase inhibitors.

Table 3: Cholinesterase Inhibitory Activity of Indole and Piperazine Derivatives

| Compound/Derivative Class | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Tacrine-Quinoline Hybrid (16e) | 0.10 | 0.043 | |

| Tacrine-Quinoline Hybrid (16h) | 0.21 | 0.10 | |

| Indole-benzoxazinone derivative (4a) | 2.19 | Moderate Inhibition | |

| Indole-benzoxazinone derivative (4f) | 4.27 | Moderate Inhibition |

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Stability Studies (In Vitro)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. In vitro assays using human liver microsomes (HLMs) are commonly employed to assess this stability and to identify potential drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. These enzymes are responsible for the metabolism of a vast number of xenobiotics.

Studies on the microsomal clearance of a series of piperazin-1-ylpyridazines revealed that some of these compounds were rapidly metabolized in mouse and human liver microsomes, with in vitro half-lives as short as 2-3 minutes. However, structural modifications were shown to significantly improve the in vitro intrinsic clearance by more than 50-fold. Another study on arylpiperazine derivatives also utilized in vitro incubations with human liver microsomes to develop quantitative metabolic stability-structure relationships.

Table 4: In Vitro Metabolic Stability of Representative Piperazine Derivatives in Human Liver Microsomes (HLM)

| Compound Class/Example | In Vitro Half-life (t1/2) in HLM | Reference |

|---|---|---|

| Piperazin-1-ylpyridazine (Compound 1) | ~3 min | |

| Modified Piperazin-1-ylpyridazine (Compound 29) | 105 min |

Biochemical Assay Methodologies for Enzyme Activity Quantification (e.g., FRET-based assays)

The quantification of enzyme activity and the determination of the inhibitory potential of compounds like this compound derivatives are crucial for drug discovery and development. A variety of biochemical assay methodologies are employed for this purpose, with Förster Resonance Energy Transfer (FRET)-based assays being a particularly powerful and widely adopted technique. FRET is a distance-dependent interaction between the electronic excited states of two dye molecules, a donor and an acceptor. When these molecules are in close proximity (typically 1-10 nm), energy transfer can occur from the excited donor to the acceptor, leading to fluorescence emission from the acceptor. This phenomenon can be harnessed to monitor enzymatic reactions in real-time.

FRET-based assays for enzyme activity are typically designed in one of two ways:

Cleavage-based assays: In this format, a substrate is synthesized with a FRET donor and acceptor pair on opposite sides of a cleavage site. In the intact substrate, the proximity of the donor and acceptor allows for efficient FRET. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence. This change in fluorescence is directly proportional to the enzyme's activity.

Binding-based assays: These assays can be used to study the binding of a ligand (such as an inhibitor) to an enzyme. For instance, a fluorescently labeled ligand (the donor) can bind to an enzyme that is labeled with an acceptor. Binding brings the two fluorophores into close proximity, resulting in a FRET signal. The displacement of this fluorescent ligand by a competitive inhibitor, such as a this compound derivative, would lead to a decrease in the FRET signal.

Indole-piperazine derivatives have been identified as potent inhibitors of histone deacetylases, particularly HDAC6. nih.gov FRET-based assays are well-suited for screening and characterizing HDAC inhibitors. A typical FRET assay for HDAC activity involves a synthetic substrate consisting of an acetylated lysine (B10760008) residue flanked by a FRET donor and acceptor pair. The HDAC enzyme removes the acetyl group from the lysine. Subsequently, a developer enzyme, which is a protease that specifically recognizes and cleaves the deacetylated sequence, is added. This cleavage separates the FRET pair, leading to a measurable change in the fluorescence signal. The inhibitory effect of a this compound derivative can be quantified by measuring the reduction in the rate of this fluorescence change.

A time-resolved FRET (TR-FRET) ligand displacement assay has also been developed for some HDACs, such as HDAC10. nih.gov This type of assay does not rely on enzymatic turnover. Instead, it measures the ability of a test compound to displace a fluorescently labeled tracer molecule that binds to the active site of the enzyme. nih.gov This approach can be particularly useful for identifying inhibitors regardless of their mechanism of action.

The this compound scaffold is also found in compounds targeting GPCRs. FRET-based assays can be employed to study the binding of these ligands to their receptor targets. nih.gov In a common setup, the GPCR is labeled with a FRET acceptor, and a known fluorescent ligand is labeled with a donor. The binding of the fluorescent ligand to the receptor brings the donor and acceptor into proximity, generating a FRET signal. When a derivative of this compound is introduced, it can compete with the fluorescent ligand for binding to the receptor. This competition leads to a decrease in the FRET signal, which can be used to determine the binding affinity (Ki) of the test compound. nih.gov

Intramolecular FRET sensors have also been developed to detect the interaction between a GPCR and its downstream signaling partners, such as Gα subunits, upon agonist stimulation. nih.gov These sensors can be used to characterize the functional consequences of ligand binding.

While specific data for the direct enzymatic modulation by "this compound" is not extensively available in the public domain, research on structurally similar indole-piperazine derivatives provides valuable insights into their potential activities. The following tables present data on the inhibitory activity of some of these derivatives against HDACs and their binding affinities for GPCRs.

Table 1: Inhibitory Activity of Indole-Piperazine Derivatives against Histone Deacetylases (HDACs)

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 9c (N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) | HDAC6 | 13.6 | nih.gov |

| 6a (an indole-piperazine hybrid) | HDAC1 | 205 | nih.gov |

| 6b (an indole-piperazine hybrid) | HDAC1 | 280 | nih.gov |

IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Binding Affinities of Indole-Piperazine Derivatives for G Protein-Coupled Receptors (GPCRs)

| Compound ID | Target Receptor | Ki (nM) | Reference |

| Phenylsulfonyl piperazine derivative 4 | α-Amylase | - | cumhuriyet.edu.tr |

Ki: The inhibition constant, which represents the affinity of a ligand for a receptor.

The data in these tables, derived from enzymatic and binding assays, underscore the potential of the indole-piperazine scaffold in modulating the activity of important enzyme families. The use of sensitive and high-throughput techniques like FRET-based assays is instrumental in identifying and characterizing these and other novel modulators.

Mechanistic Investigations at the Cellular Level for 1 Methyl 6 Piperazin 1 Yl 1h Indole Research

Cellular Proliferation and Viability Assays in Various Cell Lines (e.g., in vitro tumor cell growth inhibition)

Derivatives featuring the 1-methyl-1H-indole core have demonstrated significant in vitro anti-cancer activity. For instance, a series of 1-methyl-1H-indole-pyrazoline hybrids were evaluated for their ability to inhibit the growth of various human cancer cell lines. One potent compound from this series, 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, displayed strong inhibitory effects against four human cancer cell lines with IC50 values ranging from 0.21 to 0.31 μM. nih.gov This suggests that compounds based on the 1-methyl-indole scaffold can be potent inhibitors of cancer cell proliferation.

Similarly, piperazine-linked quinolinequinones have been shown to be potent inhibitors of cancer cell growth across a wide panel of cell lines. nih.gov One of the hit compounds, designated QQ1, was particularly effective against renal cancer ACHN cells, with an IC50 value of 1.55 μM. nih.gov Phthalazine-piperazine-pyrazole conjugates have also shown promising antiproliferative activity against hepatocellular carcinoma (HepG2) cell lines, with IC50 values as low as 5.7 µg/mL for the most active compounds. researchgate.net

These findings collectively indicate that the indole-piperazine scaffold is a promising framework for developing agents that inhibit tumor cell growth. The specific substitution pattern of 1-Methyl-6-(piperazin-1-yl)-1H-indole would require direct testing to determine its precise potency and cancer cell line selectivity.

| Compound Class | Cell Line(s) | Activity (IC50) | Source |

|---|---|---|---|

| 1-Methyl-1H-indole-pyrazoline hybrid | HeLa, A549, HCT116, MCF-7 | 0.21-0.31 μM | nih.gov |

| Piperazine-linked Quinolinequinone (QQ1) | ACHN (renal cancer) | 1.55 μM | nih.gov |

| Phthalazine-piperazine-pyrazole conjugate | HepG2 (liver cancer) | 5.7 µg/mL | researchgate.net |

Antioxidant Activity Evaluation in Cellular and Cell-Free Systems (e.g., DPPH radical scavenging, modulation of reactive oxygen species)

The indole (B1671886) nucleus is known for its antioxidant properties, and piperazine (B1678402) derivatives have also been extensively studied for their radical scavenging capabilities. ijpsjournal.comresearchgate.net The antioxidant activity of such compounds is often evaluated using cell-free systems like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.comlongdom.org

In studies of various piperazine derivatives, the ability to scavenge free radicals has been well-documented. For example, a series of aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were screened for their antioxidant activity using DPPH, ABTS, and FRAP methods. nih.gov While some compounds showed moderate DPPH radical scavenging activity with IC50 values in the micromolar range (e.g., 189.42 μmol/L), their potency was generally lower than that of the standard antioxidant BHT (IC50 113.17 μmol/L). nih.gov However, in the ABTS assay, one of the compounds demonstrated significantly higher activity (IC50 3.45 μmol/L) than BHT (IC50 26.29 μmol/L), indicating that the antioxidant potential can be assay-dependent. nih.gov

Another study on novel thiazolyl-polyphenolic compounds, which share some structural similarities in terms of being heterocyclic systems, highlighted that the combination of different pharmacophores can lead to substantial antioxidant activity, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox in certain assays. mdpi.com The specific antioxidant capacity of this compound would depend on the electronic effects of its precise structure and its ability to donate a hydrogen atom or electron to stabilize free radicals.

| Compound Class | Assay | Activity (IC50) | Source |

|---|---|---|---|

| Aryl/aralkyl piperazine derivative (3c) | DPPH | 189.42 μmol/L | nih.gov |

| Aryl/aralkyl piperazine derivative (3c) | ABTS | 3.45 μmol/L | nih.gov |

| BHT (Standard) | DPPH | 113.17 μmol/L | nih.gov |

| BHT (Standard) | ABTS | 26.29 μmol/L | nih.gov |

Anti-Inflammatory Mechanisms and Cellular Responses in In Vitro Models

The indole-piperazine scaffold is a key feature in many compounds designed as anti-inflammatory agents. mdpi.comscielo.org.mx The mechanism often involves the inhibition of key inflammatory mediators and pathways. In vitro models, typically using macrophage cell lines like RAW264.7 stimulated with lipopolysaccharide (LPS), are standard for evaluating these effects.

Research on methyl salicylate (B1505791) derivatives bearing a piperazine moiety has shown that these compounds can significantly inhibit the release of pro-inflammatory cytokines. One derivative, compound M16, was found to dose-dependently inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov Furthermore, it attenuated the LPS-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins. nih.gov

Similarly, a study on novel ferrocenyl(piperazine-1-yl)methanone-based derivatives identified a compound (4i) that was potent in inhibiting nitric oxide (NO) production with an IC50 of 7.65 μM. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and COX-2. Preliminary mechanism studies indicated that its action was through the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov These results suggest that this compound could potentially exert anti-inflammatory effects by modulating these critical inflammatory pathways.

Antimicrobial Efficacy in In Vitro Culture Systems (e.g., bacterial and fungal strains)

The piperazine ring is a common component in many antimicrobial agents, and its derivatives have been shown to be effective against a range of bacterial and fungal pathogens. nih.govijcmas.comresearchgate.net The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

In a study of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, several compounds exhibited significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Some derivatives also showed high activity against Gram-positive bacteria such as S. aureus, with MIC values as low as 16 μg/mL. mdpi.com

Another study on new disubstituted piperazines found that one of the most potent compounds, designated 3k, was effective against a panel of bacteria and fungi. nih.gov Notably, several compounds in this series were more potent than the standard antibiotic ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally, but the general activity of the piperazine scaffold suggests potential in this area.

| Compound Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) piperazine | S. aureus | 16 μg/mL | mdpi.com |

| Disubstituted piperazine (3k) | L. monocytogenes | Potent Activity | nih.gov |

| Disubstituted piperazine (3d, 3g, 3k) | MRSA | More potent than Ampicillin | nih.gov |

| Piperazine derivative (PG7) | C. parapsilosis | 0.49 µg/mL | nih.gov |

Antiviral Mechanisms Against Specific Viral Proteins or Replication Processes (In Vitro)

The indole and piperazine scaffolds are present in numerous compounds investigated for antiviral activity. researchgate.netmdpi.comd-nb.info Isatin (B1672199), an indole analog, has been a foundation for broad-spectrum antiviral agents. mdpi.com Research on novel isatin derivatives has demonstrated potent activity against several viruses in vitro. For example, one compound showed extremely high activity against the influenza H1N1 virus with an IC50 value of 0.0027 µM. mdpi.com Other compounds in the same series were highly effective against herpes simplex virus 1 (HSV-1) and coxsackievirus B3 (COX-B3). mdpi.com

The mechanism of action for such compounds can be diverse. Some piperazine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) with a novel mechanism of action. researchgate.net Others have been developed as potent inhibitors of the HIV-1 non-nucleoside reverse transcriptase. researchgate.net Given the broad antiviral potential of related heterocyclic structures, this compound could be a candidate for antiviral screening, although its specific targets and efficacy are unknown.

Cell Cycle Modulation and Apoptotic Pathway Induction in Specific Cell Lines

A common mechanism for anticancer compounds is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). mdpi.comnih.govfrontiersin.orgmdpi.com The indole-piperazine scaffold has been shown to be effective in this regard.

A study on 1-methyl-1H-indole-pyrazoline hybrids found that the lead compound could cause cell-cycle arrest in the G2/M phase in HeLa cells. nih.gov This arrest prevents the cells from dividing and can ultimately lead to apoptosis. nih.gov Similarly, a novel piperazine core compound was found to induce cell cycle arrest at the G1 phase in human liver cancer cells. researchgate.net This was accompanied by the induction of both the intrinsic and extrinsic pathways of apoptosis, as evidenced by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9. researchgate.net

Another ciprofloxacin (B1669076) derivative containing a piperazine moiety was also shown to cause G2/M phase arrest and apoptosis in colorectal (HCT116) and lung (A549) cancer cells. nih.gov This was associated with the overexpression of pro-apoptotic proteins like p53 and Bax. nih.gov These studies strongly suggest that a potential anticancer mechanism for this compound would involve the modulation of cell cycle checkpoints and the activation of apoptotic signaling cascades.

Intracellular Signaling Pathway Analysis (e.g., MAPK pathway activation/inhibition)

The anticancer effects of indole and piperazine derivatives are often mediated through their interaction with key intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK pathways are common targets.

Western blot analysis of a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine compound containing a piperazine moiety confirmed that it could inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway. nih.gov Similarly, a novel piperazine core compound was shown to suppress the translocation of NF-κB to the nucleus, which is a critical step in a signaling pathway that promotes cell survival and inflammation. researchgate.net

While direct evidence for this compound is not available, the consistent modulation of these critical survival pathways by structurally related compounds suggests that it may also function by inhibiting pro-survival signals, thereby contributing to its potential cytotoxic and anti-proliferative effects.

Cellular Permeability and Uptake Studies (In Vitro Models)

The assessment of a compound's ability to cross cellular barriers is a critical step in preclinical research, providing essential insights into its potential for oral absorption and distribution to target tissues. For novel compounds such as this compound, in vitro models utilizing cultured cell monolayers are indispensable tools for predicting in vivo pharmacokinetic behavior. These assays are designed to determine key parameters, including the apparent permeability coefficient (Papp) and the extent of active transport, particularly efflux.

Commonly employed models include the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters and enzymes found in the human small intestine. nih.govnih.gov This makes the Caco-2 model highly relevant for predicting human intestinal drug absorption. nih.gov MDCK cells, originating from canine kidney epithelium, offer a faster-growing alternative for permeability screening and can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), to investigate a compound's susceptibility to efflux. creative-biolabs.comnih.govnih.gov

Permeability is typically measured in two directions: from the apical (lumenal) to the basolateral (blood) side (A→B), which simulates absorption, and from the basolateral to the apical side (B→A), which helps identify active efflux. nih.gov The integrity of the cell monolayer is crucial for reliable results and is monitored by measuring the Transepithelial Electrical Resistance (TEER). mdpi.com

While specific experimental data on the cellular permeability of this compound is not extensively documented in publicly available literature, studies on structurally related molecules provide a basis for expected behavior. For instance, various indole derivatives have been shown to possess a range of permeability characteristics, with some exhibiting high permeability across Caco-2 monolayers. nih.gov Similarly, piperazine-containing compounds have been noted for their potential as permeation enhancers and their diverse interactions with cellular transport mechanisms. researchgate.netnih.gov

To characterize this compound, a bidirectional Caco-2 permeability assay would be performed. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. The efflux ratio (ER), determined by dividing the Papp (B→A) by the Papp (A→B), indicates whether the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio significantly greater than 2 suggests active efflux. nih.gov

The following table presents a representative dataset from such a hypothetical study, including standard control compounds to validate the assay's performance.

Structure Activity Relationship Sar Studies and Rational Design Principles of 1 Methyl 6 Piperazin 1 Yl 1h Indole Derivatives

Impact of Indole (B1671886) N1-Substitution on Biological Activity and Receptor Affinity

The substitution at the N1 position of the indole ring is a critical determinant of the biological activity and receptor affinity of 6-(piperazin-1-yl)-1H-indole derivatives. The presence and nature of the substituent at this position can significantly influence how the molecule interacts with its biological target.

In the synthesis of bioactive N-substituted indoles, the indole moiety typically acts as a nucleophilic partner, reacting with various electrophiles like alkyl halides. nih.gov This allows for the introduction of a wide range of substituents at the N1 position. For instance, in the development of selective 5-HT1A receptor agonists, modifications of the indole headgroup were found to play a pivotal role in determining binding affinity and selectivity over other serotonin (B10506) and dopamine (B1211576) receptor subtypes. nih.gov

Systematic SAR studies have demonstrated that even subtle changes at the N1 position can lead to significant shifts in pharmacological activity. These findings underscore the importance of the indole N1-substituent as a key modulator of the pharmacological profile of this class of compounds.

Influence of Piperazine (B1678402) N4-Substitution on Receptor Affinity and Enzyme Inhibition Profiles

The N4 position of the piperazine ring presents a readily modifiable site that profoundly influences the pharmacological properties of 1-methyl-6-(piperazin-1-yl)-1H-indole derivatives. Substituents at this position can impact receptor affinity, selectivity, and enzyme inhibition profiles by extending into solvent-exposed regions or interacting with specific subpockets of the target protein.

A common strategy involves the introduction of various aryl groups at the N4 position, often referred to as arylpiperazine derivatives. SAR studies have shown that the nature and substitution pattern of this aryl ring are critical for activity. For example, in the context of 5-HT1A receptor affinity, substitution with electron-donating groups on the phenyl ring linked to the piperazine moiety has been shown to enhance binding affinities. nih.gov Conversely, for other targets, electronegative groups may be preferred. nih.gov

The versatility of the N4-substitution is highlighted by the wide array of chemical fragments that have been successfully incorporated. These include substituted indole rings, which can be linked either directly or via an amide or methylene (B1212753) linker to maintain high affinity and selectivity for targets like the D3 dopamine receptor. nih.gov The basicity of the N4 nitrogen is also a key factor, as it is often involved in crucial ionic interactions with acidic amino acid residues, such as aspartate, in the binding site of GPCRs. nih.govsemanticscholar.org

The following table summarizes the effects of various N4-substituents on the biological activity of piperazine-containing compounds, illustrating the diverse possibilities for modulating their pharmacological profiles.

| N4-Substituent Type | General Effect on Biological Activity | Example Target Interaction |

| Aryl groups (e.g., phenyl, pyridyl) | Modulates receptor affinity and selectivity based on electronic properties (electron-donating vs. electron-withdrawing) of substituents on the aryl ring. nih.govmdpi.com | Enhanced 5-HT1A receptor binding with electron-donating groups on the phenyl ring. nih.gov |

| Heterocyclic rings (e.g., indole, indazole) | Can maintain or improve affinity and selectivity, often linked via spacers. nih.gov | Accommodation of substituted indole rings to maintain high D3 receptor affinity. nih.gov |

| Long-chain aryl groups | Often associated with good 5-HT1A receptor binding affinities. nih.gov | A key feature in many potent 5-HT1A receptor ligands. nih.gov |

| N-arylsulfonyl groups | Can influence affinity for targets like the 5-HT6 receptor, with specific substitutions being either beneficial or detrimental. mdpi.com | 2-methoxyphenyl substitution on the piperazine ring was found to be favorable for 5-HT6 receptor affinity. mdpi.com |

Regioselective Modifications on the Indole Core (beyond the 6-position) and their Pharmacological Implications

While the 6-position of the indole core serves as the attachment point for the piperazine moiety, modifications at other positions (C2, C3, C4, C5, and C7) have significant pharmacological implications. The functionalization of the indole ring at these various positions can impact biological properties, but achieving regioselectivity can be challenging due to the similar reactivity of the C-H bonds on the benzene (B151609) portion of the ring. nih.gov

C2 and C3 Positions: The C2 and C3 positions of the indole are highly reactive and have been extensively studied. researchgate.net Substitution at the C2 position versus the C3 position can affect the intrinsic activity and opioid receptor selectivity of N-piperidinyl indole derivatives. nih.gov For example, 2-substituted N-piperidinyl indoles have shown enhanced binding affinity at MOP, DOP, and KOP receptors compared to their 3-substituted analogs. nih.gov

C4, C5, and C7 Positions:

C4-Substitution: Direct functionalization at the C4 position has been achieved through methods like palladium-catalyzed arylation and olefination. nih.gov

C5-Substitution: The C5 position has also been a target for modification. For instance, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, the introduction of methoxy (B1213986) and fluorine at the C5 position was found to be detrimental to receptor affinity compared to unsubstituted compounds. mdpi.com However, a 5-methoxy derivative still exhibited good affinity. mdpi.com

C7-Substitution: Rh(III)-catalyzed regioselective C7 functionalization has been developed using directing groups. nih.gov